1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl-
Overview
Description
1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl-: is an organic compound belonging to the naphthalene family This compound is characterized by the presence of two cyano groups (-CN) at the 1 and 4 positions of the naphthalene ring, and four methyl groups (-CH₃) at the 2, 3, 6, and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- typically involves the following steps:
Nitration: The starting material, 2,3,6,7-tetramethylnaphthalene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino groups are converted to diazonium salts using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salts are then reacted with copper(I) cyanide to replace the diazonium groups with cyano groups, resulting in the formation of 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl-.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction of the cyano groups can be achieved using hydrogenation catalysts like palladium on carbon to form primary amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry: 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- is used as a building block in organic synthesis
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of cyano groups and methyl substitutions can enhance the pharmacokinetic properties of the molecules.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for use in high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their function. The methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets.
Comparison with Similar Compounds
1,4-Dihydroxy-2,3-naphthalenedicarbonitrile: This compound has hydroxyl groups instead of methyl groups, leading to different chemical properties and reactivity.
2,3-Naphthalenedicarbonitrile: Lacks the methyl substitutions, resulting in a simpler structure with distinct chemical behavior.
1,2-Naphthalenedicarbonitrile: Differently substituted naphthalene derivative with unique reactivity and applications.
Uniqueness: 1,4-Naphthalenedicarbonitrile, 2,3,6,7-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both cyano and methyl groups allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
2,3,6,7-tetramethylnaphthalene-1,4-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-9-5-13-14(6-10(9)2)16(8-18)12(4)11(3)15(13)7-17/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVFGQSZXYUUMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C=C1C)C#N)C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233914 | |
Record name | 2,3,6,7-Tetramethyl-1,4-naphthalenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408539-28-6 | |
Record name | 2,3,6,7-Tetramethyl-1,4-naphthalenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=408539-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6,7-Tetramethyl-1,4-naphthalenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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